6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a chemical compound with significant relevance in medicinal chemistry. Its molecular formula is CHClNO, and it features a pyridine ring substituted with a chloro group and a tetrahydro-2H-pyran moiety. This compound is of interest due to its potential biological activities and applications in drug development.
6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine falls under the category of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine can be achieved through several methods that typically involve the reaction of pyridine derivatives with various electrophiles.
Specific synthetic routes may involve:
The molecular structure of 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine consists of:
The structural representation can be derived from its InChI key: ZPUFULGLOWCQSK-UHFFFAOYSA-N
, and its SMILES notation provides insight into its connectivity: ClC1=CC=NC(=C1)N(C)CC2CCCOC2
.
6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine can undergo various chemical reactions typical for amines and pyridines:
Reactions may require specific solvents (like dichloromethane or ethanol) and catalysts (such as triethylamine) to facilitate the transformation while minimizing side reactions .
The mechanism of action for compounds like 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine often involves:
Studies have shown that similar pyridine derivatives can exhibit selective inhibition against certain biological targets, suggesting potential applications in pharmacology .
The compound's stability under various pH conditions has been studied, indicating it remains stable in neutral to slightly acidic environments but may degrade under strong alkaline conditions .
6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine has several potential applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to significant advancements in medicinal chemistry and pharmacology.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: